![molecular formula C14H15Cl2NO B1412759 1-[4-(3-Chlorophenoxy)-phenyl]-ethylamine hydrochloride CAS No. 2205384-02-5](/img/structure/B1412759.png)

1-[4-(3-Chlorophenoxy)-phenyl]-ethylamine hydrochloride

説明

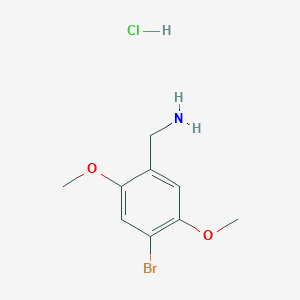

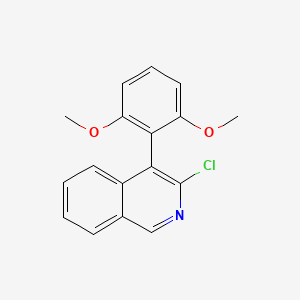

“1-[4-(3-Chlorophenoxy)-phenyl]-ethylamine hydrochloride” is a compound that contains a phenyl ring, an ethylamine group, and a chlorophenoxy group . The presence of these functional groups suggests that it might have interesting chemical and biological properties.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a phenyl ring attached to an ethylamine group, and a 3-chlorophenoxy group attached to the phenyl ring .Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. The amine group could participate in reactions such as acylation or alkylation, while the phenyl ring could undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of the functional groups. For example, the presence of the polar amine group and the aromatic ring could influence its solubility, while the presence of the chloro group could affect its reactivity .科学的研究の応用

Cholesterol Biosynthesis Inhibition

A study by Rossi, Diamantini, and Pescador (1989) investigated amides of beta-(4-chlorophenoxy)-alpha-phenyl-ethylamines for their inhibitory activity on cholesterol biosynthesis in vitro. Some of these substances showed greater inhibitory activity than clofibrate, a known agent in this context (Rossi, Diamantini, & Pescador, 1989).

Sigma-1 Ligand Discovery

Nakazato et al. (1999) presented the synthesis and structure−activity relationships (SAR) of 1-alkyl-2-phenylethylamine derivatives. These compounds were designed from N,N-dipropyl-2-[4-methoxy-3-(2-phenylethoxy)phenyl]ethylamine hydrochloride and showed potent and selective sigma-1 affinity (Nakazato et al., 1999).

Antidepressant Activity

Yardley et al. (1990) examined a series of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives for their potential antidepressant activity. These compounds inhibited neurotransmitter uptake and demonstrated effects in various rodent models suggestive of rapid onset antidepressant activity (Yardley et al., 1990).

Catalysis in Chemical Synthesis

Facchetti et al. (2016) reported on the preparation of 4-phenyl-2-aminomethylbenzo[h]quinoline hydrochloride derivatives for use as catalysts in ketone reduction. This study highlights the role of such compounds in facilitating chemical reactions, particularly in the context of organic synthesis (Facchetti et al., 2016).

Antiulcer Activity

Hosokami et al. (1992) synthesized acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine and evaluated their effectiveness in preventing stress-induced gastric ulceration in rats. Notably, certain derivatives displayed significant antiulcer activity (Hosokami et al., 1992).

将来の方向性

特性

IUPAC Name |

1-[4-(3-chlorophenoxy)phenyl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO.ClH/c1-10(16)11-5-7-13(8-6-11)17-14-4-2-3-12(15)9-14;/h2-10H,16H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXWJLYGRQOPDMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC2=CC(=CC=C2)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(6-Bromoimidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluorobenzoic acid methyl ester](/img/structure/B1412676.png)

![4-[6-(3-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine](/img/structure/B1412677.png)

![Cis-Methyl Hexahydro-1H-Furo[3,4-C]Pyrrole-3A-Carboxylate](/img/structure/B1412679.png)

![[1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol](/img/structure/B1412682.png)

![[4-(4-Bromobenzenesulfonylmethyl)-cyclohexyl]-carbamic acid tert-butyl ester](/img/structure/B1412684.png)

![[4-Chloro-2-(propan-2-yloxy)phenyl]methanamine hydrochloride](/img/structure/B1412693.png)

![C-[1-(2,2-Difluoroethyl)-piperidin-2-yl]-methylamine dihydrochloride](/img/structure/B1412697.png)